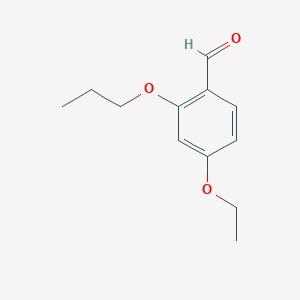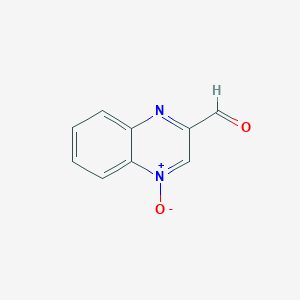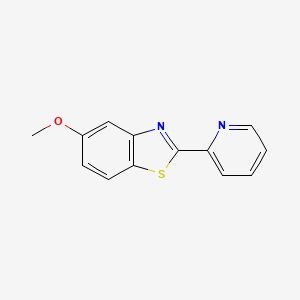
(4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid is a complex organic compound with the molecular formula C15H13ClN2O5S and a molecular weight of 368.798 g/mol This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a carbohydrazonoyl group attached to a phenoxyacetic acid backbone
Preparation Methods
The synthesis of (4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine to form the corresponding sulfonyl hydrazide. This intermediate is then reacted with 4-hydroxyphenylacetic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
(4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
(4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or modulation of their activity. This interaction can result in various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
(4-(2-((4-Chlorophenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid can be compared with other similar compounds, such as:
(4-(2-((4-Methylphenyl)sulfonyl)carbohydrazonoyl)phenoxy)acetic acid: This compound has a methyl group instead of a chlorine atom, which can affect its reactivity and biological activity.
(4-(2-((4-Isopropylphenoxy)acetyl)carbohydrazonoyl)phenoxy)acetic acid: The presence of an isopropyl group can influence the compound’s solubility and interaction with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
765912-02-5 |
|---|---|
Molecular Formula |
C15H13ClN2O5S |
Molecular Weight |
368.8 g/mol |
IUPAC Name |
2-[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H13ClN2O5S/c16-12-3-7-14(8-4-12)24(21,22)18-17-9-11-1-5-13(6-2-11)23-10-15(19)20/h1-9,18H,10H2,(H,19,20)/b17-9+ |
InChI Key |
TWWXQRLAZNJSCW-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)OCC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide](/img/structure/B11998288.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11998297.png)
![2-{[2-(Dimethylamino)ethyl]carbamoyl}benzoic acid](/img/structure/B11998304.png)


![N'-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11998322.png)

![2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11998325.png)





